11-Deoxyisomogroside V is a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is part of a larger class of mogrosides, which are notable for their sweetening properties and potential health benefits. The classification of mogrosides, including 11-deoxyisomogroside V, is based on the variations in their chemical structure, particularly at specific carbon positions (C-7, C-11, and C-25) of the mogrol backbone. The absence of a hydroxyl group at C-11 distinguishes 11-deoxyisomogroside V from its counterparts, such as mogroside V and isomogroside V .
Source: 11-Deoxyisomogroside V is primarily extracted from the fruit of Siraitia grosvenorii, which has been used traditionally in Chinese medicine for its health benefits and as a natural sweetener.
Classification: Mogrosides can be classified based on their structural features:
The classification includes:
The biosynthesis of 11-deoxyisomogroside V involves several enzymatic steps. The initial step includes the cyclization of 2,3-oxidosqualene to form cucurbitadienol, followed by oxidation reactions catalyzed by cytochrome P450 enzymes. Specifically, CYP87D18 has been identified as a multifunctional enzyme that catalyzes the oxidation at C-11, leading to various mogrosides including 11-deoxyisomogroside V .
The molecular formula for 11-deoxyisomogroside V is . Its structure consists of a mogrol backbone with six glucose units attached, differing from mogroside V by the absence of the hydroxyl group at C-11.
11-Deoxyisomogroside V undergoes various chemical reactions typical for glycosides:
These reactions are crucial for understanding its stability and reactivity in biological systems .
The mechanism of action for 11-deoxyisomogroside V primarily involves its interaction with biological pathways related to sweetness perception and potential therapeutic effects:
Relevant analyses include:
11-Deoxyisomogroside V has several scientific uses:
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